molecular formula C8H5Cl2FO B1627482 4-Chloro-2-fluoro-5-methylbenzoyl chloride CAS No. 204778-68-7

4-Chloro-2-fluoro-5-methylbenzoyl chloride

Cat. No.: B1627482
CAS No.: 204778-68-7
M. Wt: 207.03 g/mol
InChI Key: LNWXZJRSGZTDNZ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoro-5-methylbenzoyl chloride can be synthesized through the chlorination and fluorination of 5-methylbenzoyl chloride. The process typically involves the following steps:

    Chlorination: 5-Methylbenzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 4-position.

    Fluorination: The chlorinated intermediate is then reacted with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound to introduce the fluorine atom at the 2-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoyl chlorides or benzoyl derivatives.

    Hydrolysis Product: 4-Chloro-2-fluoro-5-methylbenzoic acid.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Chloro-2-fluoro-5-methylbenzoyl chloride is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

  • 4-Chloro-2-fluoro-1-methoxybenzene
  • 2,4-Dichloro-5-fluorobenzoyl chloride

Comparison:

  • 4-Chloro-2-fluoro-5-methylbenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms along with a methyl group, which imparts distinct reactivity and steric properties compared to other benzoyl chlorides.
  • 4-Chloro-2-fluoro-1-methoxybenzene lacks the carbonyl chloride group, making it less reactive in acylation reactions.
  • 2,4-Dichloro-5-fluorobenzoyl chloride has an additional chlorine atom, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

4-chloro-2-fluoro-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4-2-5(8(10)12)7(11)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWXZJRSGZTDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596305
Record name 4-Chloro-2-fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204778-68-7
Record name 4-Chloro-2-fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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